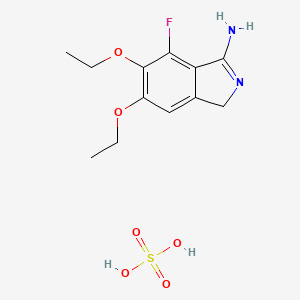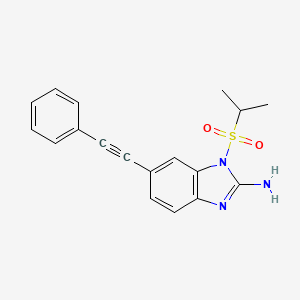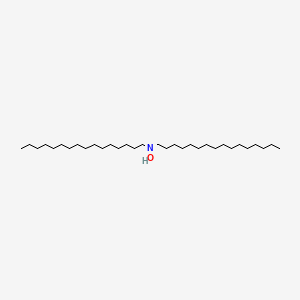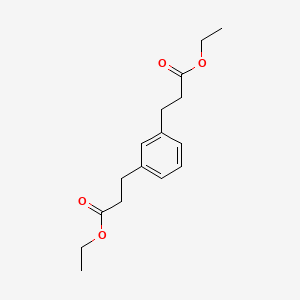
5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid
Vue d'ensemble
Description
5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid involves multiple steps, starting from the appropriate isoindole precursor. The key steps include:
Formation of Isoindole Core: The isoindole core is synthesized through cyclization reactions involving suitable precursors.
Introduction of Diethoxy and Fluoro Groups: The diethoxy and fluoro groups are introduced through electrophilic substitution reactions, using reagents such as diethyl sulfate and fluorinating agents.
Sulfonation: The final step involves the sulfonation of the compound to form the sulfate salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as recrystallization and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted isoindole derivatives.
Applications De Recherche Scientifique
5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, influencing cellular signaling.
Affect Gene Expression: Alter gene expression patterns, impacting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Isoindol-3-amine, hydrochloride (1:1)
- 1,1-diethoxy-1H-isoindol-3-amine
Propriétés
Numéro CAS |
876384-13-3 |
|---|---|
Formule moléculaire |
C12H17FN2O6S |
Poids moléculaire |
336.34 g/mol |
Nom IUPAC |
5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid |
InChI |
InChI=1S/C12H15FN2O2.H2O4S/c1-3-16-8-5-7-6-15-12(14)9(7)10(13)11(8)17-4-2;1-5(2,3)4/h5H,3-4,6H2,1-2H3,(H2,14,15);(H2,1,2,3,4) |
Clé InChI |
LKIJMPMSFGMHAG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=C2C(=C1)CN=C2N)F)OCC.OS(=O)(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-(1H-Pyrrolo[2,3-c]pyridin-7-yl)acetamide](/img/structure/B8623198.png)


